Glanduliferol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glanduliferol involves several steps, starting from the extraction of the compound from Laurencia glandulifera . The process typically includes:
Extraction: The algae are collected and subjected to solvent extraction to isolate the crude extract containing this compound.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods are not yet well-established. advancements in biotechnology and synthetic biology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Glanduliferol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can modify the halogenated groups in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
Scientific Research Applications
Glanduliferol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of glanduliferol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways and interacting with enzymes involved in various biochemical processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Glanduliferol is similar to other halogenated sesquiterpenoids isolated from marine algae, such as:
- Laurecomin
- Okamurene E
- Rogiolol
- Obtusol
- Elatol
- Hurgadol
- Dendroidiol
- Dendroidone
Uniqueness
What sets this compound apart from these similar compounds is its unique halogenation pattern and specific biological activities . Its distinct chemical structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
54278-86-3 |
---|---|
Molecular Formula |
C15H24BrClO |
Molecular Weight |
335.71 g/mol |
IUPAC Name |
4-bromo-10-chloro-1,5,5,9-tetramethylspiro[5.5]undec-1-en-9-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10-5-6-11(16)13(2,3)15(10)8-7-14(4,18)12(17)9-15/h5,11-12,18H,6-9H2,1-4H3 |
InChI Key |
XTJRMMKSWBOFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C12CCC(C(C2)Cl)(C)O)(C)C)Br |
Origin of Product |
United States |
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